molecular formula C7H10O2 B1209419 1-Cyclohexene-1-carboxylic acid CAS No. 636-82-8

1-Cyclohexene-1-carboxylic acid

Cat. No.: B1209419
CAS No.: 636-82-8
M. Wt: 126.15 g/mol
InChI Key: NMEZJSDUZQOPFE-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexene, featuring a carboxylic acid functional group attached to the first carbon of the cyclohexene ring. This compound is known for its role as an intermediate in various chemical reactions and processes, particularly in the anaerobic decomposition of benzoic acid by methanogenic consortia .

Mechanism of Action

Target of Action

1-Cyclohexene-1-carboxylic acid is a chemical compound with the formula C7H10O2 . The primary targets of this compound are not well-defined in the literature. It’s important to note that the specific targets can vary depending on the biological system or environment in which the compound is introduced.

Mode of Action

It’s known to be an intermediate in the anaerobic decomposition of benzoic acid by a methanogenic consortium . This suggests that it may interact with enzymes or other molecules involved in this biochemical process.

Biochemical Pathways

This compound is involved in the anaerobic decomposition of benzoic acid This process is part of a larger biochemical pathway where benzoic acid is broken down under anaerobic conditions by a consortium of methanogenic microorganisms

Pharmacokinetics

Its molecular weight of 1261531 suggests that it may have good bioavailability due to its relatively small size.

Result of Action

As an intermediate in the anaerobic decomposition of benzoic acid, it may play a role in energy production or other metabolic processes in methanogenic microorganisms .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen. It is involved in anaerobic processes, suggesting that it is more active in environments with low oxygen levels

Biochemical Analysis

Biochemical Properties

1-Cyclohexene-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the anaerobic decomposition pathways. It interacts with enzymes and proteins involved in the breakdown of aromatic compounds. For instance, it has been identified as an intermediate during the anaerobic decomposition of benzoic acid by methanogenic consortia . The interactions between this compound and these enzymes facilitate the conversion of benzoic acid into simpler compounds, which are then further metabolized by the microbial community.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interfere with the utilization of other cyclic acids, which suggests that it may play a regulatory role in cellular metabolic pathways . Additionally, its presence can affect the expression of genes involved in the metabolism of aromatic compounds, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an intermediate in the anaerobic decomposition of benzoic acid, where it is converted by enzymes into simpler compounds . This process involves enzyme-mediated reactions that facilitate the breakdown of the cyclic structure of this compound, leading to the formation of metabolites that can be further utilized by the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under anaerobic conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that there may be threshold effects, where the compound exhibits significant biochemical activity only above certain concentrations . High doses of this compound can potentially disrupt cellular metabolism and lead to adverse physiological effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the anaerobic decomposition of aromatic compounds. It serves as an intermediate in the breakdown of benzoic acid by methanogenic consortia . The enzymes involved in this pathway facilitate the conversion of this compound into simpler metabolites, which are then further processed by the microbial community.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it participates in metabolic reactions. Targeting signals and post-translational modifications may play a role in directing this compound to its appropriate subcellular locations .

Preparation Methods

1-Cyclohexene-1-carboxylic acid can be synthesized through several methods:

Chemical Reactions Analysis

1-Cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as rhodium complexes.

Comparison with Similar Compounds

1-Cyclohexene-1-carboxylic acid can be compared with other similar compounds:

This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in various chemical and biochemical processes.

Properties

IUPAC Name

cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZJSDUZQOPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212981
Record name 1-Cyclohexenecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-82-8
Record name 1-Cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexenecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclohexene-1-carboxylic Acid
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Synthesis routes and methods

Procedure details

In an analogous manner to the previous examples, 2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one (melting point: 120°-122° C.) was obtained from benzothiazole and 2-hexenic acid, 2,3-dihydro-2,3-tetramethylene-1,5-benzothiazepin-4(5H)-one (melting point: 225°-227° C.) was obtained from benzothiazole and cyclohexene-1-carboxylic acid and 2,3-dihydro-7,8-dimethyl-1,5-benzothiazepin-(5H)one (melting point: 241°-244° C.) was obtained from 5,6-dimethylbenzothiazole and acrylic acid.
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2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-cyclohexene-1-carboxylic acid?

A1: The molecular formula of this compound is C₇H₈O₃, and its molecular weight is 140.14 g/mol. []

Q2: How does the structure of this compound influence its hydrogen bonding?

A2: The crystal structure of this compound reveals an unusual type of hydrogen-bonding catemer. Hydrogen bonds form between the carboxyl hydrogen atom of one molecule and the ketone oxygen atom of a glide-related molecule, resulting in heterochiral chains. []

Q3: Is there any evidence of disorder in the crystal structure of this compound?

A3: Yes, two of the tetrahedral carbon atoms in the molecule exhibit flexional disorder. This disorder affects three associated hydrogen atoms, leading to close contacts with oxygen atoms of neighboring molecules. []

Q4: Is this compound found in nature?

A4: Yes, derivatives of this compound, such as (+)-todomatuic acid and cis-dihydrotodomatuic acid, have been isolated from the wood of Douglas-fir trees. []

Q5: What is the biological significance of (+)-todomatuic acid and cis-dihydrotodomatuic acid?

A5: These compounds, found in their methyl ester forms in nature, act as potential juvenile hormone analogs, exhibiting ovicidal and juvenilizing effects on certain insects. []

Q6: Can this compound be used to synthesize other important compounds?

A6: Yes, it serves as a starting material for synthesizing pancratistatin, a natural product with potent biological activity. A novel pancratistatin/shikimic acid hybrid analogue, possessing three stereo-defined hydroxyl groups in the C-ring, was synthesized starting from this compound. []

Q7: What is the role of this compound in the degradation of n-alkylcyclohexanes by certain bacteria?

A7: In the degradation pathway of n-alkylcyclohexanes, this compound is generated as an intermediate. It is further metabolized to benzoic acid by the bacteria. []

Q8: How does the utilization of hydroaromatic compounds by Ilyobacter insuetus sp. nov. differ from the classical pathway?

A8: Ilyobacter insuetus sp. nov., which utilizes this compound (shikimic acid) as a sole carbon source, degrades hydroaromatics without involving aromatic intermediates, unlike the classical aerobic pathway. []

Q9: Does Propionivibrio limicola sp. nov. utilize a similar pathway to Ilyobacter insuetus sp. nov. for degrading hydroaromatic compounds?

A9: Yes, Propionivibrio limicola sp. nov. also degrades hydroaromatic compounds like this compound (shikimic acid) without producing aromatic intermediates as end products. []

Q10: Can this compound be synthesized in the laboratory?

A10: Yes, it can be synthesized from various starting materials, including t-butylcyclohexanols and 2-(1-methylcyclohexyl)-2-propanol via the Koch-Haaf carboxylation reaction. []

Q11: What is a notable side product formed during the synthesis of this compound from t-butylcyclohexanols?

A11: 2-Methyl-2-(1-methylcyclohexyl)propionic acid is identified as a significant side product in this reaction. []

Q12: How does the choice of catalyst affect the hydrogenation of t-butylbenzoic acids to their respective this compound derivatives?

A12: Palladium catalysts tend to predominantly yield the most stable isomer, while other transition metal catalysts like platinum, rhodium, and ruthenium produce a mixture of isomers. []

Q13: What is the significance of 6-t-butyl-1-cyclohexene-1-carboxylic acid in the synthesis of trans-2-t-butylcyclohexanecarboxylic acid?

A13: During the rhodium-catalyzed hydrogenation of 2-t-butylbenzoic acid, desorbed 6-t-butyl-1-cyclohexene-1-carboxylic acid serves as the primary precursor for the formation of trans-2-t-butylcyclohexanecarboxylic acid. []

Q14: How does the fragmentation pattern in the mass spectra of cis-3- and cis-4-t-butylcyclohexanecarboxylic acids differ from their trans isomers?

A14: The mass spectral analysis reveals a distinctive fragmentation pattern for cis-3- and cis-4-t-butylcyclohexanecarboxylic acids compared to their trans counterparts, providing insights into their structural differences. []

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